10,11-Methylenedioxy-20S-camptothecin
Overview
Description
10,11-Methylenedioxy-20S-camptothecin (MDC) is a natural product that has gained attention in recent years due to its potential therapeutic applications. It is a derivative of camptothecin, a compound that has been used as an anticancer agent for several decades. MDC has been found to possess anticancer properties as well as other biological activities that make it an interesting molecule for further research.
Mechanism Of Action
10,11-Methylenedioxy-20S-camptothecin exerts its anticancer activity by inhibiting the activity of topoisomerase I. This inhibition leads to the accumulation of DNA damage and ultimately cell death. 10,11-Methylenedioxy-20S-camptothecin has also been found to induce apoptosis, a process of programmed cell death that is important for the removal of damaged or abnormal cells from the body.
Biochemical And Physiological Effects
10,11-Methylenedioxy-20S-camptothecin has been found to have several biochemical and physiological effects. It has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest. 10,11-Methylenedioxy-20S-camptothecin has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer. Additionally, 10,11-Methylenedioxy-20S-camptothecin has been found to inhibit the expression of vascular endothelial growth factor (VEGF), a protein that is involved in angiogenesis.
Advantages And Limitations For Lab Experiments
One of the advantages of using 10,11-Methylenedioxy-20S-camptothecin in lab experiments is its potent anticancer activity. 10,11-Methylenedioxy-20S-camptothecin has been found to be effective against a wide range of cancer cell lines, including those that are resistant to other anticancer agents. However, one of the limitations of using 10,11-Methylenedioxy-20S-camptothecin in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 10,11-Methylenedioxy-20S-camptothecin. One area of interest is the development of more efficient methods for synthesizing 10,11-Methylenedioxy-20S-camptothecin. Another area of interest is the investigation of the potential of 10,11-Methylenedioxy-20S-camptothecin as an anti-inflammatory and anti-viral agent. Additionally, further studies are needed to investigate the potential of 10,11-Methylenedioxy-20S-camptothecin as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
10,11-Methylenedioxy-20S-camptothecin can be synthesized using various methods, including chemical synthesis, biosynthesis, and semi-synthesis. One of the most common methods for synthesizing 10,11-Methylenedioxy-20S-camptothecin is through the semi-synthesis of camptothecin, which involves the modification of the camptothecin molecule to produce 10,11-Methylenedioxy-20S-camptothecin.
Scientific Research Applications
10,11-Methylenedioxy-20S-camptothecin has been extensively studied for its anticancer properties. It has been found to inhibit the activity of topoisomerase I, a critical enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. 10,11-Methylenedioxy-20S-camptothecin has also been found to possess other biological activities, including anti-inflammatory, anti-angiogenic, and anti-viral properties.
properties
IUPAC Name |
(5S)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFYDENHBPRCTN-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908832 | |
Record name | 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10,11-Methylenedioxy-20S-camptothecin | |
CAS RN |
104155-89-7, 135415-73-5 | |
Record name | 10,11-Methylenedioxy-20-camptothecin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10,11-Methylenedioxycamptothecin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135415735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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